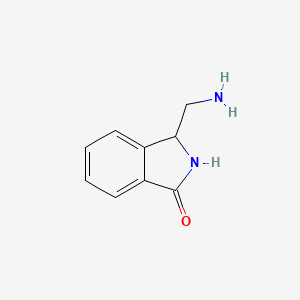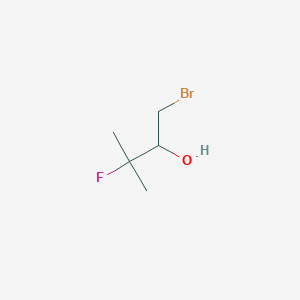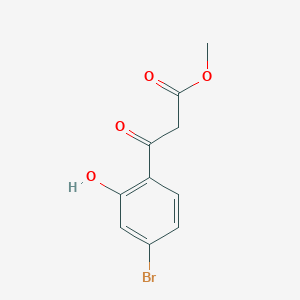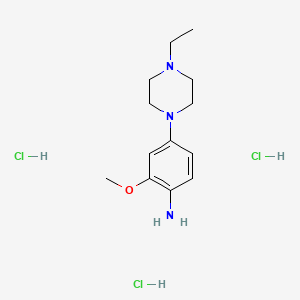
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride is a chemical compound with the molecular formula C12H19N3O·3HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
Métodos De Preparación
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization can yield the desired compound .
Análisis De Reacciones Químicas
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes .
Comparación Con Compuestos Similares
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylpiperazin-1-yl)ethylamine: This derivative has an ethylamine group attached to the piperazine ring, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H24Cl3N3O |
|---|---|
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;;/h4-5,10H,3,6-9,14H2,1-2H3;3*1H |
Clave InChI |
PUNOXOHJPGHLKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
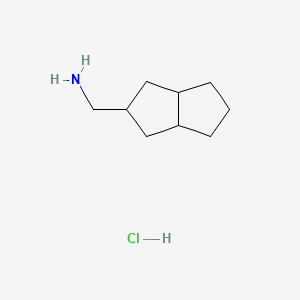
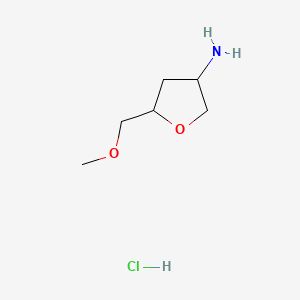

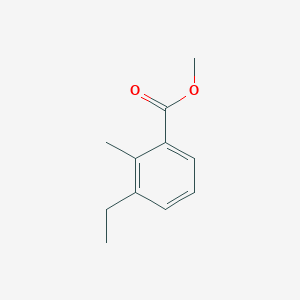
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
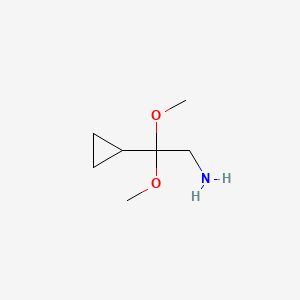
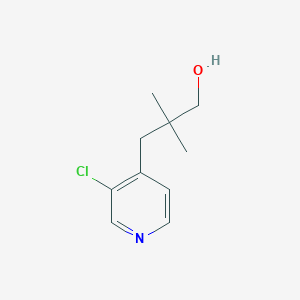
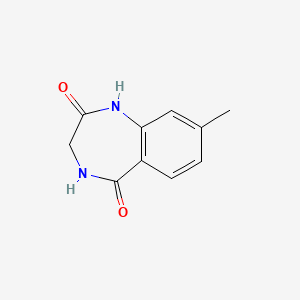
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
